The Neuromodulatory Architecture of CAS 936616-33-0 (μ-Conotoxin CnIIIC): Mechanisms, Validation, and Therapeutic Translation
The Neuromodulatory Architecture of CAS 936616-33-0 (μ-Conotoxin CnIIIC): Mechanisms, Validation, and Therapeutic Translation
Executive Summary
CAS 936616-33-0, universally recognized in neuropharmacology as μ-Conotoxin CnIIIC (and commercially as XEP-018), is a 22-residue biomimetic conopeptide originally derived from the venom of the marine cone snail Conus consors[1]. As a highly selective voltage-gated sodium channel (VGSC) pore blocker, it has emerged as a transformative molecule in both aesthetic dermatology and neuropathic pain management[2]. This whitepaper provides an in-depth mechanistic analysis of its interaction with the NaV1.4 channel, detailing the biophysics of its blockade, self-validating experimental workflows, and its translational efficacy.
Molecular Profile & Structural Dynamics
μ-Conotoxin CnIIIC (Molecular Formula: C92H139N35O28S6, MW: 2375.7 Da) is characterized by a highly rigid three-dimensional conformation dictated by three internal disulfide bridges[3].
At physiological pH, the peptide carries a net positive charge. This cationic nature is not merely a structural artifact; it is the primary electrostatic driver that guides the toxin into the negatively charged outer vestibule of the sodium channel pore[3]. The rigidity provided by the disulfide framework ensures that the spatial orientation of its binding residues remains locked, minimizing entropic loss upon target engagement and resulting in sub-nanomolar binding affinities.
Mechanism of Action: The "Leaky" Pore Blockade
The primary pharmacological target of CAS 936616-33-0 is the NaV1.4 voltage-gated sodium channel , which is predominantly expressed in skeletal muscle fibers[1].
Binding Site and Steric Occlusion
μ-CnIIIC acts as a pore-blocking antagonist by binding to Site 1 , located in the extracellular vestibule of the NaV1.4 channel pore ()[4]. By physically occluding the ion-conducting pathway, it prevents the influx of Na+ ions, thereby inhibiting the depolarization phase of the muscle action potential and inducing targeted myorelaxation[5].
The Physiological Significance of the "Leaky" Block
Unlike small-molecule neurotoxins like Tetrodotoxin (TTX) that completely seal the channel pore, μ-CnIIIC exhibits a highly unique "leaky" block ()[6].
Even at saturating concentrations (e.g., 1 μM), μ-CnIIIC leaves approximately 5% of the sodium current intact[6].
-
The Causality of Efficacy: This 5% residual conductance is physiologically profound. Complete blockade of NaV1.4 (as seen with botulism or systemic TTX poisoning) results in severe, flaccid paralysis. The leaky block induced by μ-CnIIIC ensures that basal muscle tone is maintained while hyperactive, dynamic contractions (which cause expression wrinkles or spasms) are effectively suppressed[2]. Furthermore, competitive binding assays reveal that TTX is excluded from the binding site when μ-CnIIIC is bound, but if TTX is already inside the pore, μ-CnIIIC traps it, acting as an external "lid" over the vestibule[6].
Fig 1. Mechanism of action of μ-Conotoxin CnIIIC on NaV1.4 channels leading to muscle relaxation.
Quantitative Data: Target Selectivity
To minimize off-target systemic effects (particularly cardiovascular toxicity), a myorelaxant must exhibit strict subtype selectivity. CAS 936616-33-0 demonstrates exceptional preference for skeletal (NaV1.4) and neuronal (NaV1.2) subtypes, while remaining virtually inactive against cardiac (NaV1.5) and dorsal root ganglion (NaV1.8) channels[1].
Table 1: Pharmacological Profile of μ-CnIIIC across Ion Channels
| Target Channel | Primary Tissue Localization | Sensitivity / IC50 | Clinical Implication |
| NaV1.4 | Skeletal Muscle | 1.3 nM (Potent) | Primary driver of targeted myorelaxation / anti-wrinkle effect. |
| NaV1.2 | Central Nervous System | < 1 μM (Potent) | Potential modulation of central neurological signaling. |
| NaV1.7 | Peripheral Nerves | Intermediate | Contributes to peripheral analgesic properties. |
| NaV1.5 | Cardiac Muscle | Insensitive (> 1 μM) | Ensures cardiovascular safety; no cardiotoxic arrhythmias. |
| NaV1.8 | Dorsal Root Ganglion | Insensitive (> 1 μM) | Limits broad sensory blockade. |
| nAChR (α3β2) | Neuronal Synapses | 450 nM | Secondary mechanism contributing to analgesic effects. |
(Data synthesized from and)[1][6][7].
Experimental Workflows & Validation Protocols
To rigorously evaluate the efficacy of CAS 936616-33-0, researchers must employ self-validating experimental systems. Below are the gold-standard protocols for electrophysiological validation and transdermal delivery.
Protocol A: Whole-Cell Patch-Clamp Electrophysiology
Objective: Quantify the "leaky" NaV1.4 current inhibition by μ-CnIIIC. Causality in Design: Human Embryonic Kidney (HEK293) cells are utilized because they natively lack endogenous voltage-gated sodium currents, providing a zero-noise background to isolate heterologously expressed human NaV1.4 (hNaV1.4)[1]. The holding potential is strictly maintained at -100 mV to ensure all channels recover from fast inactivation and reside in the closed state prior to the test pulse.
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing hNaV1.4.
-
Seal Formation: Establish a giga-ohm seal (>1 GΩ) using a borosilicate glass micropipette to ensure low leak current, followed by gentle suction for whole-cell membrane rupture.
-
Baseline Recording: Apply a voltage step protocol from a holding potential of -100 mV to a test potential of -20 mV. Record the peak inward Na+ current.
-
Toxin Application: Perfuse the extracellular bath with 1 μM μ-CnIIIC.
-
Quantification: Measure the reduction in peak current. Self-Validation: The system validates the "leaky block" hypothesis if the current reduction plateaus at exactly ~95%, rather than 100%[6].
-
Washout & Control: Perfuse with toxin-free buffer. Because the block by μ-CnIIIC is virtually irreversible, the lack of current recovery validates the persistent binding nature of the peptide[6]. Apply 1 μM TTX as a final positive control to abolish the remaining 5% current, proving the residual current was indeed NaV-mediated.
Fig 2. Patch-clamp electrophysiology workflow for validating NaV1.4 blockade by μ-CnIIIC.
Protocol B: Cutaneous Iontophoresis for Transdermal Delivery
Objective: Deliver the ~2.4 kDa peptide across the stratum corneum for localized cosmetic myorelaxation. Causality in Design: Passive diffusion of CAS 936616-33-0 is physically restricted due to its high molecular weight (>500 Da rule) and hydrophilicity. Iontophoresis applies a low-level electrical current to drive the positively charged peptide into the viable epidermis and dermis via electromigration ()[7].
Step-by-Step Methodology:
-
Skin Preparation: Mount excised human abdominal or porcine ear skin on a Franz diffusion cell.
-
Formulation: Dissolve μ-CnIIIC in a buffered donor solution. Critical Step: The pH must be adjusted below the peptide's isoelectric point to ensure it retains its net positive charge for anodic delivery.
-
Electrode Placement: Place the active anode in the donor compartment and the cathode in the receptor compartment.
-
Current Application: Apply a constant current density of 0.5 mA/cm² for 2 to 4 hours[7].
-
Quantification: Extract and analyze skin layers using HPLC-MS/MS. Self-Validation: The protocol is successful if peptide deposition is predominantly found in the viable epidermis/dermis (up to 90.9 ± 30.8 µg/cm² at 4 hours) with minimal systemic receptor fluid accumulation, ensuring localized efficacy without systemic toxicity[7].
Translational Applications
The precise mechanistic profile of CAS 936616-33-0 has driven its adoption in two primary fields:
-
Aesthetic Dermatology (Botox Alternative): Formulated as XEP-018, it serves as a topical, non-invasive alternative to botulinum toxin injections ()[2]. By blocking NaV1.4 at the neuromuscular junction, it prevents the generation of muscle action potentials, instantly relaxing expression lines while maintaining natural facial expressions due to its leaky block mechanism[8].
-
Neurology & Pain Management: Its secondary affinity for NaV1.2 and specific nAChRs (α3β2) opens avenues for analgesic applications, particularly in neuropathic pain pathways where these channels are aberrantly active[1].
References
-
Favreau, P., et al. (2012). "A novel µ-conopeptide, CnIIIC, exerts potent and preferential inhibition of NaV1.2/1.4 channels and blocks neuronal nicotinic acetylcholine receptors." British Journal of Pharmacology. [Link]
-
Markgraf, R., et al. (2012). "Mechanism and molecular basis for the sodium channel subtype specificity of µ-conopeptide CnIIIC." British Journal of Pharmacology. [Link]
-
Del Río-Sancho, S., et al. (2017). "Cutaneous iontophoresis of μ-conotoxin CnIIIC-A potent NaV1.4 antagonist with analgesic, anaesthetic and myorelaxant properties." International Journal of Pharmaceutics. [Link]
-
Heindryckx, F., et al. (2025). "Peptides as Master Keys to Skin Aging." Karger Publishers. [Link]
-
Juhász, M., et al. (2024). "Sustainable Dynamic Wrinkle Efficacy: Non-Invasive Peptides as the Future of Botox Alternatives." Cosmetics (MDPI). [Link]
Sources
- 1. A novel µ-conopeptide, CnIIIC, exerts potent and preferential inhibition of NaV1.2/1.4 channels and blocks neuronal nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mu-conotoxin | 936616-33-0 [chemicalbook.com]
- 4. Structure and function of μ-conotoxins, peptide-based sodium channel blockers with analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Mechanism and molecular basis for the sodium channel subtype specificity of µ-conopeptide CnIIIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. XEP-018 (µ-Conotoxin-CnIIIC) | Others 11 | 936616-33-0 | Invivochem [invivochem.com]
- 8. moritekbeauty.com [moritekbeauty.com]
